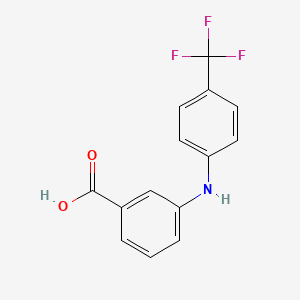

![molecular formula C9H11N3O2 B3096466 N-{4-[N-hydroxyethanimidoyl]phenyl}urea CAS No. 128369-78-8](/img/structure/B3096466.png)

N-{4-[N-hydroxyethanimidoyl]phenyl}urea

Vue d'ensemble

Description

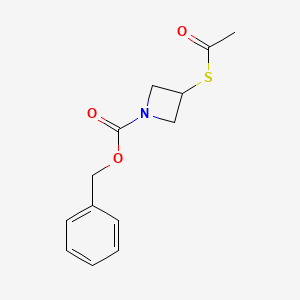

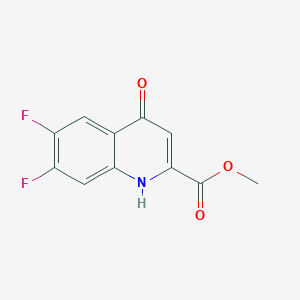

“N-{4-[N-hydroxyethanimidoyl]phenyl}urea” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 . It is used for research purposes .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology has been found to be suitable for the gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H11N3O2 .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.2 and a molecular formula of C9H11N3O2 . Further details about its melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Urease Inhibition and Agricultural Applications

Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), have been shown to significantly reduce NH3 volatilization and NO2- accumulation in soils treated with urea fertilizers. These inhibitors help in decreasing the adverse effects of urea fertilizers on seed germination and seedling growth by retarding the hydrolysis of urea fertilizer in soil, thus improving the efficiency of nitrogen fertilization and reducing environmental pollution (Bremner, 1995).

Medical Research Applications

In medical research, hydroxamic acids and phosphoramidates, which include structures similar to N-{4-[N-hydroxyethanimidoyl]phenyl}urea, have been explored as urease inhibitors for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. These studies underscore the potential of urease inhibitors in developing new therapeutic strategies, albeit with a focus on minimizing side effects associated with current treatments (Kosikowska & Berlicki, 2011).

Environmental and Biotechnological Research

Research into urease inhibitors also extends into environmental science, particularly in reducing nitrogen loss from agricultural soil, thereby enhancing soil fertility and reducing greenhouse gas emissions. The inhibitors, by delaying urea hydrolysis, help in managing the environmental footprint of agriculture by controlling the release of nitrogen into the ecosystem, promoting more sustainable farming practices (Ray et al., 2020).

Industrial Applications

In the industrial sector, urease and its inhibitors find applications in the development of biosensors for detecting and quantifying urea concentration, which is crucial in various fields including medical diagnostics, food preservation, and environmental monitoring. These biosensors utilize the specific catalytic action of urease, offering a selective and sensitive means to monitor urea levels in diverse samples (Botewad et al., 2021).

Propriétés

IUPAC Name |

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLVQCUGUDPIN-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B3096383.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)

![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)

![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)